Eurifoloid Q
Description
Eurifoloid Q is a diterpenoid compound isolated from Euphorbia neriifolia, a plant traditionally used for its medicinal properties. These compounds share a highly oxygenated tetracyclic framework, often featuring strained bicyclo[4.4.1]undecane ring systems and stereochemically complex substituents, including hydroxyl, epoxy, and ester groups . Eurifoloids are notable for their antitumor, anti-HIV, and immunomodulatory activities, making them promising candidates for drug development .
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,12S,13S)-13-hydroxy-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one |
InChI |
InChI=1S/C20H32O4/c1-17-6-5-16(23)18(2,11-21)14(17)4-8-19-7-3-13(9-15(17)19)20(24,10-19)12-22/h13-15,21-22,24H,3-12H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m0/s1 |
InChI Key |
SYLBWUCYLWBMER-ZWOHWCSTSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)[C@@]([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)CO |
Canonical SMILES |
CC12CCC(=O)C(C1CCC34C2CC(CC3)C(C4)(CO)O)(C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Eurifoloid Q belongs to the ent-isopimarane subclass of diterpenoids, alongside Eurifoloid A, H, and R. Key structural comparisons include:
Key Observations :
- Ring Systems : Eurifoloid A and Q (inferred) share the bicyclo[4.4.1]undecane core, which is critical for bioactivity. In contrast, Eurifoloid H and R adopt ent-isopimarane and atisane skeletons, respectively .
- Functional Groups : The presence of C-2 hydroxyl and ∆11(12) double bonds enhances anti-osteoporotic and anti-HIV activities, as seen in Euphoesulatins and Eurifoloid H . However, additional hydroxyl groups (e.g., C-8 or C-15 in Esulones) may reduce activity, indicating a balance between oxidation and steric hindrance .
- Stereochemistry : Eurifoloid A’s cis-triol segment and trans-bridgehead stereochemistry contribute to its unique pharmacological profile, whereas Eurifoloid H’s β-oriented C-4 hydroxyl correlates with stronger anti-HIV potency .
Pharmacological Comparisons
- Anti-HIV Activity :
- Eurifoloid H (IC₅₀: 6.70 µg/mL) and R (EC₅₀: 6.45 µg/mL) exhibit moderate activity compared to the reference drug AZT (EC₅₀: 0.003 µg/mL). Their selectivity indices (SI = CC₅₀/EC₅₀) suggest low cytotoxicity .
- Eurifoloid A demonstrates stronger anti-HIV effects (IC₅₀: 0.33 µg/mL), likely due to its angeloyloxy and tigloyloxy esters enhancing membrane permeability .
- Synthetic Accessibility : Eurifoloid A’s synthesis involves a 15-step route with key [5+2] cycloaddition and epoxide ring-opening reactions. In contrast, Eurifoloid H and R are synthesized via shorter pathways, leveraging Grignard and Stille coupling reactions .
Data Table: Anti-HIV Activity of Selected Eurifoloids
| Compound | EC₅₀/IC₅₀ (µg/mL) | SI (CC₅₀/EC₅₀) | Target |
|---|---|---|---|
| Eurifoloid A | 0.33 | >30 | HIV-1 NL4-3 |
| Eurifoloid H | 6.70 | >15 | HIV-1 NL4-3 |
| Eurifoloid R | 6.45 | >10 | HIV-1 NL4-3 |
| AZT (Control) | 0.003 | >1000 | HIV-1 reverse transcriptase |
Q & A
How can researchers confirm the molecular structure of Eurifoloid Q, and what analytical methodologies are most robust for characterization?
Basic Research Question
To confirm the molecular structure, employ a combination of spectroscopic techniques (e.g., NMR for proton/carbon environments, high-resolution mass spectrometry for molecular weight) and X-ray crystallography for 3D atomic resolution . Validate purity via HPLC with UV/Vis or diode-array detection. For novel compounds, compare spectral data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities.
What experimental design principles should guide the assessment of this compound’s bioactivity in preclinical models?
Advanced Research Question
Design studies using dose-response curves and time-course analyses to establish efficacy thresholds. Incorporate positive controls (e.g., known bioactive analogs) and negative controls (solvent-only groups) to isolate compound-specific effects. Use blinded randomization to mitigate bias in in vivo models. For reproducibility, follow ARRIVE guidelines for animal studies and report all experimental parameters (e.g., solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
